2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose is a carbohydrate derivative with significant potential in the biomedical sector. This compound is particularly valuable for exploring glycolipids and their intricacies, making it a compelling research asset for glycosylation disorders and disease intervention, including cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and pyridine for acetylation, and the N-Cbz-aminoethoxy group is introduced using a suitable protecting group strategy.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: Helps in studying glycosylation processes and glycan structures.
Medicine: Potential therapeutic applications in treating glycosylation disorders and cancer.
Industry: Used in the development of novel pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose involves its interaction with specific molecular targets and pathways. The compound’s glycan structure allows it to bind to glycan-binding proteins, influencing cellular processes such as cell signaling, adhesion, and immune response. This interaction can modulate the activity of enzymes involved in glycosylation, thereby affecting various biological functions.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Another carbohydrate derivative used in glycosylation studies.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose: A starting compound for synthesizing glucosamine glycosyl donors.
Uniqueness
2-Acetamido-3,4,6-tri-O-acetyl-1-O-[(N-Cbz-aminoethoxy)ethoxy]-2-deoxy-b-D-galactopyranose is unique due to its specific glycan structure, which provides distinct binding properties and therapeutic potential. Its ability to explore glycolipids and glycosylation disorders sets it apart from other similar compounds.
Properties
Molecular Formula |
C26H36N2O12 |
---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H36N2O12/c1-16(29)28-22-24(39-19(4)32)23(38-18(3)31)21(15-36-17(2)30)40-25(22)35-13-12-34-11-10-27-26(33)37-14-20-8-6-5-7-9-20/h5-9,21-25H,10-15H2,1-4H3,(H,27,33)(H,28,29) |
InChI Key |
AQFKCXLKNLSQJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCOCCNC(=O)OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.